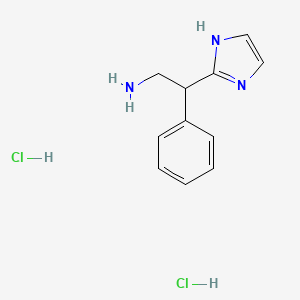

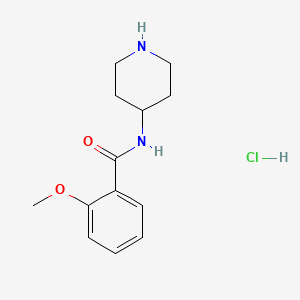

2-メトキシ-N-(ピペリジン-4-イル)ベンザミド塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride” is a chemical compound with the molecular formula C13H19ClN2O2 and a molecular weight of 270.76. It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride” consists of a benzamide group attached to a piperidine ring via an amide linkage, with a methoxy group attached to the benzene ring. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives, such as “2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .科学的研究の応用

- 研究結果: 10bおよび10jなどの新規ベンザミド誘導体を合成しました。これらの化合物は、HepG2肝癌細胞において有意な阻害生物活性を示しました(IC50値はそれぞれ0.12μMおよび0.13μM)。 これらはHIF-1α発現を誘導し、下流の標的遺伝子p21をアップレギュレートし、腫瘍細胞のアポトーシスを促進しました .

- 研究結果: N-(2-ヒドロキシ-4-ニトロフェニル)-p-置換ベンザミド誘導体は、E. coli、K. pneumoniae、およびS. aureus に対してさまざまな程度の抗菌活性を示しました。

- 研究結果: インビトロ研究では、ベンザミド誘導体の細胞毒性を評価しました。 用量反応曲線からのIC50値を決定することは、抗結核効果を評価するために不可欠です .

抗癌活性

抗ウイルス活性

抗菌活性

抗結核の可能性

作用機序

Target of Action

Similar compounds have been found to target enzymes such as cyclooxygenase (cox) enzymes .

Mode of Action

Similar compounds have been found to suppress the activity of cox enzymes . This suppression could lead to a decrease in the production of certain biochemicals, potentially affecting the inflammatory response.

Biochemical Pathways

Similar compounds have been found to affect the arachidonic acid pathway by suppressing cox enzymes . This could lead to a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin , which play crucial roles in inflammation and pain signaling.

Result of Action

Similar compounds have been found to have anti-inflammatory properties , which could be a result of their suppression of COX enzymes and subsequent decrease in the production of inflammatory mediators.

生化学分析

Biochemical Properties

It has been suggested that the basic quality of the nitrogen atom of piperidine plays an important role in its activity . The compound has also been evaluated for anti-inflammatory activity, showing significant inhibitory bioactivity in HepG2 cells .

Cellular Effects

Similar compounds have been shown to induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Molecular Mechanism

It is suggested that similar compounds suppress the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Dosage Effects in Animal Models

Similar compounds have been evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats .

Metabolic Pathways

Similar compounds have been suggested to interact with serine/threonine-protein kinase, an essential component of the MAP kinase signal transduction pathway .

Transport and Distribution

Similar compounds have been suggested to form supramolecular chains propagating along the a-axis direction .

Subcellular Localization

Similar compounds have been suggested to have amorphous nature .

特性

IUPAC Name |

2-methoxy-N-piperidin-4-ylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-17-12-5-3-2-4-11(12)13(16)15-10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUORCCORLEIHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-(1,1-dioxo-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)ethanone](/img/structure/B2427902.png)

![3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]benzoic acid](/img/structure/B2427904.png)

![N-(4-acetamidophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2427909.png)

![N-(2-methoxyethyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2427912.png)

![4-methyl-2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2427913.png)

![1-(4-bromophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-1-ethanone](/img/structure/B2427921.png)

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2427922.png)